molecular formula C15H21NO3S2 B2974154 1-(4-(Methylsulfonyl)piperidin-1-yl)-3-(phenylthio)propan-1-one CAS No. 1448060-70-5

1-(4-(Methylsulfonyl)piperidin-1-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2974154
CAS No.: 1448060-70-5
M. Wt: 327.46
InChI Key: GLKOARGGZJKEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Methylsulfonyl)piperidin-1-yl)-3-(phenylthio)propan-1-one is an organic compound that features a piperidine ring substituted with a methylsulfonyl group and a phenylthio group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(Methylsulfonyl)piperidin-1-yl)-3-(phenylthio)propan-1-one can be synthesized through a multi-step process:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonation reactions using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Phenylthio Group: The phenylthio group can be attached via a nucleophilic substitution reaction using thiophenol and an appropriate leaving group on the propanone backbone.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Methylsulfonyl)piperidin-1-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propanone backbone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(4-(Methylsulfonyl)piperidin-1-yl)-3-(phenylthio)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the effects of sulfonyl and thioether groups on biological activity.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-(Methylsulfonyl)piperidin-1-yl)-3-(phenylthio)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The methylsulfonyl and phenylthio groups can modulate the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

    1-(4-(Methylsulfonyl)piperidin-1-yl)-3-(phenylthio)propan-2-one: Similar structure but with a different position of the carbonyl group.

    1-(4-(Methylsulfonyl)piperidin-1-yl)-3-(phenylthio)butan-1-one: Similar structure but with an extended carbon chain.

Uniqueness: 1-(4-(Methylsulfonyl)piperidin-1-yl)-3-(phenylthio)propan-1-one is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs. The presence of both a sulfonyl and a thioether group in the same molecule can lead to unique reactivity and interaction profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(4-methylsulfonylpiperidin-1-yl)-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S2/c1-21(18,19)14-7-10-16(11-8-14)15(17)9-12-20-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKOARGGZJKEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.